2-Bromo-7-(trifluoromethyl)benzo[d]thiazole
Description
Properties
Molecular Formula |
C8H3BrF3NS |
|---|---|
Molecular Weight |
282.08 g/mol |
IUPAC Name |
2-bromo-7-(trifluoromethyl)-1,3-benzothiazole |
InChI |
InChI=1S/C8H3BrF3NS/c9-7-13-5-3-1-2-4(6(5)14-7)8(10,11)12/h1-3H |
InChI Key |
ZFOXPPCBVRWCJC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1)N=C(S2)Br)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of this compound generally involves:
- Construction of the benzo[d]thiazole core or modification of an existing benzo[d]thiazole derivative.
- Introduction of bromine at the 2-position.
- Incorporation of the trifluoromethyl group at the 7-position via electrophilic substitution or cross-coupling reactions.
Synthesis via Halogenation and Trifluoromethylation
One common approach involves starting from benzo[d]thiazole or 2-aminobenzothiazole derivatives, followed by selective bromination and trifluoromethylation:
Bromination: Using brominating agents such as N-bromosuccinimide (NBS) under controlled temperature and catalytic conditions (e.g., titanium dioxide catalyst) allows selective bromination at the 2-position of benzo[d]thiazole derivatives. For example, a process described for 2,6-dibromo benzothiazole involves dissolving benzothiazole in chloroform, stirring at 45-55°C, and adding NBS and titanium dioxide, followed by filtration and recrystallization to yield brominated products with high purity and yields around 75%.
Trifluoromethylation: Introduction of the trifluoromethyl group at the 7-position can be achieved by reaction with trifluoromethylthiolating agents or by cross-coupling reactions. The trifluoromethylthio group (–SCF3) can be introduced by displacement of bromide with trifluoromethylthiol reagents under nucleophilic substitution conditions.
Cross-Coupling and Functional Group Transformations
- Brominated benzo[d]thiazole derivatives serve as versatile intermediates for further functionalization via palladium-catalyzed cross-coupling reactions (e.g., Suzuki–Miyaura coupling) to introduce various aryl groups while retaining trifluoromethyl substituents.
Comparative Analysis of Preparation Methods
Summary Table of Key Reaction Parameters
Chemical Reactions Analysis
2-Bromo-7-(trifluoromethyl)benzo[d]thiazole undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state.
Coupling Reactions: It can be used in coupling reactions to form more complex molecules.
Common reagents used in these reactions include strong nucleophiles, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Bromo-7-(trifluoromethyl)benzo[d]thiazole has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of functional polymers and heterocyclic compounds.
Mechanism of Action
The mechanism of action of 2-Bromo-7-(trifluoromethyl)benzo[d]thiazole involves its interaction with molecular targets through its bromine and trifluoromethyl groups. These groups can participate in various chemical interactions, including hydrogen bonding and van der Waals forces, which influence the compound’s reactivity and biological activity .
Comparison with Similar Compounds
Key Research Findings
Substituent Position Matters : Bromine at position 2 enhances reactivity for further derivatization, while CF₃ at position 7 optimizes bioactivity .
Electron-Withdrawing Groups : CF₃ improves metabolic stability and target affinity compared to halogens .
Synthetic Flexibility : Nickel-catalyzed methods enable diverse functionalization, critical for structure-activity relationship (SAR) studies .
Biological Activity
2-Bromo-7-(trifluoromethyl)benzo[d]thiazole is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
This compound possesses unique chemical characteristics that influence its biological activity. The presence of a bromine atom and a trifluoromethyl group enhances its lipophilicity, which is crucial for membrane penetration and interaction with biological targets.
Antimicrobial Activity
The compound has shown promising antimicrobial properties against various pathogens. In a study evaluating a series of thiazole derivatives, this compound was tested against Gram-positive and Gram-negative bacteria, as well as fungal species. The results indicated that while it exhibited some activity, it was generally less potent than established antibiotics like amphotericin B and ampicillin .
Table 1: Antimicrobial Activity of this compound
| Microorganism | Activity (MIC µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 50 | |
| Escherichia coli | 100 | |
| Candida albicans | 200 |
Anticancer Activity
Research has indicated that derivatives of benzo[d]thiazoles, including this compound, exhibit anticancer properties. In vitro studies demonstrated that certain derivatives could induce apoptosis in cancer cell lines such as MDA-MB-231 (breast cancer). For instance, compounds derived from this scaffold showed enhanced caspase-3 activity, indicating their potential as anticancer agents .
Table 2: Anticancer Activity of Related Compounds
| Compound | Cell Line | IC50 (µM) | Effect on Apoptosis |
|---|---|---|---|
| This compound | MDA-MB-231 | >20 | Induces apoptosis |
| Compound A | MDA-MB-231 | 10 | Strong induction |
| Compound B | MDA-MB-231 | 5 | Very strong induction |
The mechanism by which this compound exerts its biological effects is multifaceted. The compound interacts with various molecular targets due to its structural features. The trifluoromethyl group increases the lipophilicity, enhancing cellular uptake. Additionally, the bromine atom may participate in halogen bonding, which can influence binding affinity to proteins involved in critical pathways such as cell proliferation and apoptosis .
Case Studies
- Antimicrobial Efficacy : In a comparative study, the antimicrobial efficacy of several thiazole derivatives was assessed against multiple strains of bacteria and fungi. The study found that while this compound showed some inhibitory effects, it was outperformed by compounds with additional functional groups that enhanced their activity .
- Anticancer Research : A recent investigation into the anticancer properties of thiazole derivatives highlighted the potential of compounds similar to this compound to induce apoptosis in breast cancer cells. The study utilized flow cytometry to analyze cell cycle changes and confirmed the induction of apoptosis through increased caspase activity .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-Bromo-7-(trifluoromethyl)benzo[d]thiazole, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via halogenation or cyclization reactions. For brominated benzothiazoles, a common approach involves reacting aminobenzothiazole precursors with brominating agents like CuBr in the presence of n-butyl nitrite (n-BuONO) in acetonitrile at 333 K, yielding ~53% after purification . Optimizing reaction time and stoichiometric ratios (e.g., CuBr:amine = 1.6:1) is critical to minimize side products. Post-synthesis purification via silica gel chromatography (heptane/ethyl acetate) and recrystallization (hexane) enhances purity .
Q. How can spectroscopic techniques validate the structure of this compound?
- Methodological Answer :
- IR Spectroscopy : Confirm the presence of C-F (1100–1250 cm⁻¹) and C-Br (500–650 cm⁻¹) stretches .
- ¹H/¹³C NMR : Aromatic protons adjacent to electron-withdrawing groups (e.g., -CF₃) show downfield shifts (δ 7.4–8.2 ppm). The absence of NH₂ signals distinguishes it from non-brominated analogs .
- X-ray Crystallography : Resolve bond angles (e.g., C-S-C ~90°) and planarity of the benzothiazole ring. Twisting angles between substituents (e.g., 7.45° for bromophenyl-thiazole systems) indicate steric or electronic effects .
Q. What are the primary pharmaceutical applications of brominated benzothiazole derivatives?
- Methodological Answer : Brominated benzothiazoles serve as intermediates for anticancer agents (e.g., targeting SKRB-3 breast cancer and HepG2 hepatic carcinoma cells) and antimicrobial compounds (e.g., against Staphylococcus aureus and Escherichia coli). Their bioactivity is attributed to the electron-withdrawing effects of Br and CF₃, which enhance binding to enzyme active sites (e.g., kinases) .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the C-Br bond dissociation energy (~65–70 kcal/mol) and nucleophilic aromatic substitution (SNAr) sites. Fukui indices identify electrophilic regions (e.g., C-2 position) prone to Suzuki-Miyaura coupling. Solvent effects (e.g., DMF vs. THF) are simulated using COSMO-RS to optimize catalytic systems (e.g., Pd(PPh₃)₄) .
Q. What strategies resolve contradictions in reported bioactivity data for brominated benzothiazoles?
- Methodological Answer : Discrepancies in IC₅₀ values may arise from assay conditions (e.g., serum concentration, pH). Normalize data using:
- Dose-Response Curves : Validate with standardized cell lines (e.g., NCI-60 panel).
- Metabolic Stability Tests : Assess hepatic microsomal degradation to rule out false negatives.
- Structural Analog Comparison : Compare with 6-bromo-2-aminobenzothiazole derivatives, where CF₃ substitution at C-7 enhances membrane permeability .
Q. How do steric and electronic effects of the trifluoromethyl group influence crystallographic packing?
- Methodological Answer : The -CF₃ group induces π-π stacking (3.8–4.2 Å interplanar distances) and halogen bonding (S···Br: 3.54 Å). Single-crystal XRD reveals orthorhombic packing (space group Pbca) with intermolecular C-H···F interactions stabilizing the lattice. Thermal analysis (DSC) shows melting points >320 K, correlating with packing efficiency .
Q. What advanced purification techniques mitigate byproducts in large-scale synthesis?
- Methodological Answer :
- High-Performance Liquid Chromatography (HPLC) : Use C18 columns (MeCN/H₂O gradient) to separate brominated isomers.
- Crystallization Screening : Employ polymorph prediction software (e.g., Mercury CSP) to identify solvents (e.g., ethanol/water) that favor monodisperse crystal growth.
- Mass-Directed Autopurification : Isolate >99% pure product via LC-MS fractionation, critical for in vivo studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
